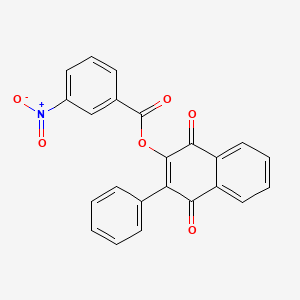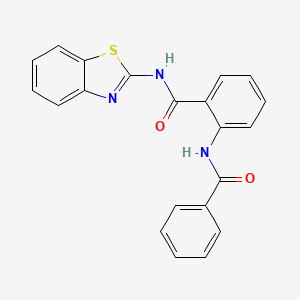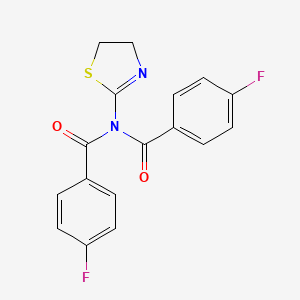![molecular formula C27H30ClNO2 B11181512 3'-Benzyl-9'-chloro-4,4-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione](/img/structure/B11181512.png)
3'-Benzyl-9'-chloro-4,4-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclohexane ring fused with a pyridoquinoline system, which is further substituted with benzyl, chloro, and dimethyl groups. Such structural complexity often imparts significant biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohexane ring, followed by the construction of the pyridoquinoline core. Key steps may include:
Cyclization Reactions: Formation of the cyclohexane ring through cyclization of appropriate precursors.
Spirocyclization: Introduction of the spiro linkage to connect the cyclohexane and pyridoquinoline rings.
Substitution Reactions: Incorporation of benzyl, chloro, and dimethyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of the chloro group to a corresponding hydrocarbon.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or chloro positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Utilizing reagents like sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrocarbons or alcohols.
Scientific Research Applications
3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar pyridoquinoline core but different substituents.
Spirocyclic Compounds: Molecules featuring a spiro linkage between two rings.
Benzyl-Substituted Compounds: Compounds with a benzyl group attached to a heterocyclic core.
Uniqueness
3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is unique due to its specific combination of structural features, which may impart distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C27H30ClNO2 |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
3-benzyl-9-chloro-5',5'-dimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C27H30ClNO2/c1-26(2)16-24(30)27(25(31)17-26)15-20-8-9-21(28)14-22(20)29-11-10-19(13-23(27)29)12-18-6-4-3-5-7-18/h3-9,14,19,23H,10-13,15-17H2,1-2H3 |
InChI Key |
WGENJQBZVYXURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)CC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate](/img/structure/B11181434.png)
![1-({[3-(5-Chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide](/img/structure/B11181440.png)
![2-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B11181445.png)
![2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B11181450.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11181463.png)
![3-{[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11181480.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one](/img/structure/B11181485.png)




![5-(4-chlorobenzyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11181524.png)
![3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11181534.png)
